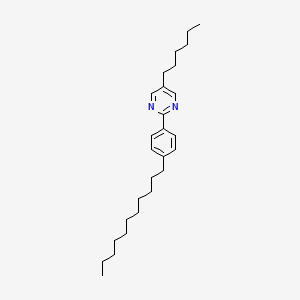
5-Hexyl-2-(4-undecylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-2-(4-undecylphenyl)pyrimidine is a chemical compound with the molecular formula C27H42N2O and a molecular weight of 410.64 g/mol . It is a pyrimidine derivative, characterized by the presence of a hexyl group at the 5-position and an undecylphenyl group at the 2-position of the pyrimidine ring
Preparation Methods
The synthesis of 5-Hexyl-2-(4-undecylphenyl)pyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
5-Hexyl-2-(4-undecylphenyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine derivatives with additional functional groups, while reduction reactions may result in the formation of more saturated compounds .
Scientific Research Applications
5-Hexyl-2-(4-undecylphenyl)pyrimidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids . In medicine, pyrimidine derivatives are often explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities . Additionally, this compound may have industrial applications, such as in the development of new materials or as a component in chemical processes .
Mechanism of Action
The mechanism of action of 5-Hexyl-2-(4-undecylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The specific molecular targets and pathways involved depend on the structure of the compound and its functional groups. For example, pyrimidine derivatives may inhibit enzymes involved in DNA replication or repair, leading to their potential use as anticancer agents .
Comparison with Similar Compounds
5-Hexyl-2-(4-undecylphenyl)pyrimidine can be compared with other pyrimidine derivatives to highlight its uniqueness. Similar compounds include 2-(4-undecylphenyl)-5-methylpyrimidine and 5-hexyl-2-phenylpyrimidine . These compounds share a similar pyrimidine core structure but differ in the substituents attached to the pyrimidine ring. The unique combination of hexyl and undecylphenyl groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
CAS No. |
57202-31-0 |
|---|---|
Molecular Formula |
C27H42N2 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
5-hexyl-2-(4-undecylphenyl)pyrimidine |
InChI |
InChI=1S/C27H42N2/c1-3-5-7-9-10-11-12-13-15-16-24-18-20-26(21-19-24)27-28-22-25(23-29-27)17-14-8-6-4-2/h18-23H,3-17H2,1-2H3 |
InChI Key |
IYSPPRBWDIGKTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one](/img/structure/B12921663.png)
![3-(2-Bromoethyl)-2,7-dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921674.png)
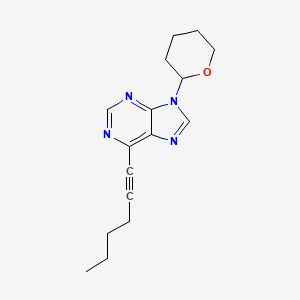
![9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12921688.png)
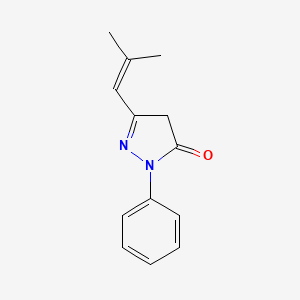
![(6S)-N6-Propyl-N7-((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6,7-triamine](/img/structure/B12921695.png)
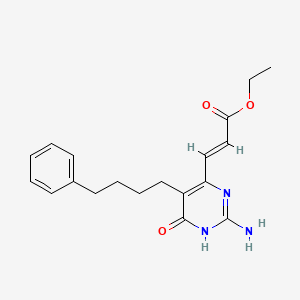
![(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one](/img/structure/B12921708.png)
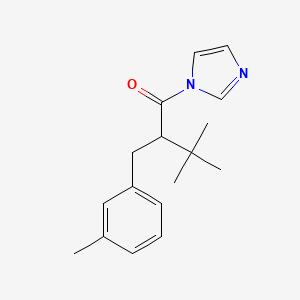
![9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-](/img/structure/B12921739.png)
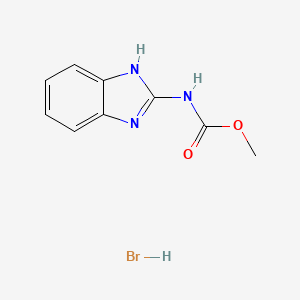
![2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one](/img/structure/B12921753.png)
![9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one](/img/structure/B12921757.png)
![(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one](/img/structure/B12921765.png)
